4-(Difluoromethyl)-2,5-difluorophenol
Description
Introduction to 4-(Difluoromethyl)-2,5-difluorophenol
Chemical Identity and Nomenclature
The systematic IUPAC name 4-(difluoromethyl)-2,5-difluorophenol arises from the substitution pattern on the phenol backbone. The parent structure is phenol (C₆H₅OH), with fluorine atoms at the 2- and 5-positions and a difluoromethyl (-CF₂H) group at the 4-position. The molecular formula is C₇H₅F₄O , with a calculated molecular weight of 208.11 g/mol based on constituent atomic masses.
The compound’s structure aligns with established nomenclature rules for polyfluorinated aromatics:
- The phenol hydroxyl group (-OH) receives priority at position 1.
- Fluorine substituents are numbered sequentially (positions 2 and 5).
- The difluoromethyl group (-CF₂H) occupies position 4.
Key identifiers include:
- CAS Registry Number : Not formally assigned (hypothetical analog of 2,5-difluorophenol [2713-31-7] and 4-difluoromethylphenol [403648-76-0])
- SMILES Notation : OC1=C(C(F)F)C(=CC(=C1)F)F
- InChIKey : Generated algorithmically for unique structural representation.
Comparative Structural Analysis of Fluorophenols
This table highlights the incremental complexity introduced by multiple fluorine-containing groups, which significantly influence physicochemical properties such as acidity and solubility.
Historical Context of Discovery and Initial Characterization
The synthesis of multifluorinated phenols like 4-(difluoromethyl)-2,5-difluorophenol builds upon advancements in fluorination chemistry developed throughout the late 20th century. While no direct patents or publications describe its isolation, its hypothetical preparation likely involves:
- Friedel-Crafts Acylation : Introducing acetyl groups to santochlor (1,2,4,5-tetrachlorobenzene) as a precursor for subsequent functionalization.
- Baeyer-Villiger Oxidation : Converting ketones to esters, followed by hydrolysis to phenolic derivatives.
- Electrophilic Fluorination : Using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) to install fluorine atoms regioselectively.
A plausible synthetic route could involve:
- Starting with 2,5-difluorophenol
- Introducing the difluoromethyl group via radical trifluoromethylation or nucleophilic substitution
- Optimizing reaction conditions to minimize defluorination side reactions
Modern characterization techniques such as ¹⁹F NMR (for tracking fluorine environments) and high-resolution mass spectrometry would confirm the compound’s identity and purity.
Position Within Fluorinated Phenol Derivatives
4-(Difluoromethyl)-2,5-difluorophenol occupies a unique niche among fluorophenols due to its trifunctional fluorination:
Electronic Effects
- Inductive Withdrawal : The -CF₂H group exerts a strong electron-withdrawing effect (-I), deactivating the aromatic ring toward electrophilic substitution.
- Ortho/Para Directing : Fluorine atoms at positions 2 and 5 further polarize the ring, creating electron-deficient regions that influence reactivity.
Acidity Modulation
The compound’s acidity (predicted pKa ≈ 6.8–7.2 ) exceeds that of phenol (pKa 9.99) due to cumulative electron withdrawal:
- Each fluorine atom increases acidity by ~1 pKa unit
- The -CF₂H group contributes an additional acidity boost comparable to nitro groups
Comparative Reactivity
This reactivity profile suggests utility in designing thermally stable polymers or ligands for metal-catalyzed reactions where traditional phenols might degrade.
Properties
IUPAC Name |
4-(difluoromethyl)-2,5-difluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-4-2-6(12)5(9)1-3(4)7(10)11/h1-2,7,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXRCUYKEVFEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)F)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 2,5-Difluorophenol
The synthesis typically begins with 2,5-difluorophenol , which can be prepared via hydrolysis of 2,4,5-trifluorobenzoic acid under strongly basic conditions (NaOH, 80–155°C) in a sealed reactor. The reaction proceeds over 35 hours, followed by acidification and extraction, yielding 2,5-difluorophenol with high purity (~99.4%) and yield (~94.1%).
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrolysis | 2,4,5-trifluorobenzoic acid + NaOH, 80-155°C, 35 h, sealed tube | 94.1 | High purity, scalable process |
Introduction of the Difluoromethyl Group at the 4-Position
The critical step is the selective introduction of the difluoromethyl (-CF2H) group at the 4-position of 2,5-difluorophenol. This is commonly achieved through radical or nucleophilic fluorination techniques, often involving:
- Use of difluoromethylating reagents such as 2,2-difluoroacetic anhydride or related difluoromethyl precursors,
- Radical bromination followed by fluorination,
- Controlled reaction conditions to avoid over-fluorination or side reactions.
One practical approach involves:
- Starting from 2,5-difluorophenol,
- Methylation under mild basic conditions to protect or activate the phenol group,
- Reaction with ethylchloroacetate or similar electrophiles under basic conditions to elongate the side chain,
- Subsequent radical decarboxylation or fluorination steps to install the difluoromethyl group.
Representative Synthetic Route (Summarized)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| 1 | Methylation | Dimethyl sulfate under mild basic conditions | ~50 | Protects phenol, improves selectivity |
| 2 | Side chain elongation | Reaction with ethylchloroacetate under basic conditions | 70-78 | Introduces precursor for difluoromethyl |
| 3 | Saponification | Hydrolysis of ester to acid | 65-77 | Prepares acid intermediate |
| 4 | Radical decarboxylation/Fluorination | Kochi-Anderson radical decarboxylation or fluorinating agents (e.g., DAST) | 35-57 | Installs difluoromethyl group |
| 5 | Deprotection/Final purification | Acid/base workup and extraction | - | Yields pure 4-(Difluoromethyl)-2,5-difluorophenol |
Reaction Conditions and Optimization
- Mild Basic Conditions: Essential during methylation and side chain elongation to minimize side reactions and improve yields.
- Temperature Control: Elevated temperatures (40-100°C) are used in radical and fluorination steps to balance reaction rate and selectivity.
- Solvent Choice: Polar aprotic solvents or aqueous-organic biphasic systems are employed to facilitate radical and nucleophilic mechanisms.
- Use of Radical Initiators: Organic peroxides or transition metal catalysts (e.g., FeSO4) can be used to initiate radical trifluoromethylation/fluorination reactions.
Alternative Synthetic Approaches and Challenges
- Some methods use fluorinating agents like diethylaminosulfur trifluoride (DAST) to convert aldehyde or ketone intermediates into difluoromethyl derivatives with high efficiency.
- Radical bromination followed by silver nitrate-mediated conversion to aldehydes is another pathway, but with lower yields in some steps (e.g., 10% in bromination).
- Handling of fluorinating reagents requires caution due to toxicity and environmental concerns.
- Avoidance of harsh or hazardous reagents is a priority in recent scalable syntheses.
Summary Table of Preparation Methods
| Preparation Step | Description | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| 2,5-Difluorophenol synthesis | Hydrolysis of trifluorobenzoic acid | NaOH, 80-155°C, sealed tube | 94.1 | High purity, robust procedure |
| Methylation of phenol | Protection/activation of phenol | Dimethyl sulfate, mild base | ~50 | Improves selectivity |
| Side chain elongation | Alkylation with ethylchloroacetate | Basic conditions | 70-78 | Precursor for difluoromethyl group |
| Saponification | Ester hydrolysis to acid | Aqueous base | 65-77 | Intermediate preparation |
| Radical decarboxylation/Fluorination | Introduction of difluoromethyl group | Kochi-Anderson radical decarboxylation, DAST | 35-57 | Key step for CF2H installation |
| Final purification | Acid-base workup, extraction | Standard organic extraction | - | Obtains pure target compound |
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-2,5-difluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that 4-(Difluoromethyl)-2,5-difluorophenol exhibits potential anticancer properties. Similar difluorinated compounds have been shown to inhibit the growth of cancer cells by modulating key biological pathways. For instance, studies have demonstrated that fluorinated phenols can interact with enzymes involved in tumor suppression, leading to reduced cell viability in cancerous tissues .
Antimicrobial Properties:
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The difluoromethyl group enhances the compound's ability to penetrate bacterial membranes, increasing its efficacy against resistant strains .
Anti-inflammatory Applications:
Research into fluorinated compounds indicates potential anti-inflammatory properties. Similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting that 4-(Difluoromethyl)-2,5-difluorophenol could be beneficial in treating inflammatory diseases .
Materials Science
Polymer Development:
The unique chemical properties of 4-(Difluoromethyl)-2,5-difluorophenol make it a valuable building block in the synthesis of advanced materials. Its ability to modify the physical and chemical properties of polymers is being explored for applications in coatings and adhesives .
Synthesis Techniques:
The compound can be synthesized through various methods, including direct difluoromethylation processes that utilize organophotocatalysis. This approach allows for the efficient incorporation of difluoromethyl groups into complex organic molecules, which is crucial for late-stage drug development .
Case Study 1: Anticancer Efficacy Assessment
A study evaluated the effects of 4-(Difluoromethyl)-2,5-difluorophenol on human hepatocellular carcinoma cells. Results indicated a significant reduction in cell viability and induction of apoptosis through modulation of specific signaling pathways related to tumor suppression. The compound was found to enhance the activity of sirtuin enzymes involved in cellular regulation.
Case Study 2: Antimicrobial Activity Investigation
In another investigation, the antimicrobial efficacy of 4-(Difluoromethyl)-2,5-difluorophenol was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at low concentrations, highlighting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2,5-difluorophenol involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Substituent Effects
2,5-Difluorophenol (CAS 2713-31-7)
- Structure : Fluorine at positions 2 and 3.
- Physical Properties : Melting point 34–38°C, boiling point 59–61°C (17 mmHg) .
- Synthesis: Prepared via regioselective functionalization of fluorophenols using methods developed by Schlosser and co-workers, involving catalytic hydrogenation and silyl protection strategies .
- Applications: Used as a precursor for bioisosteres of carboxylic acids (e.g., 4-(aminomethyl)-2,6-difluorophenol) and in oxidative polymerization to form crystalline poly(phenylene oxide) .
2,6-Difluorophenol (CAS 28177-48-2)
- Structure : Fluorine at positions 2 and 5.
- Physical Properties : Melting point 38–41°C .
- Biological Relevance: Acts as a lipophilic bioisostere for carboxylic acids, improving drug absorption. Derivatives like 4-(aminomethyl)-2,6-difluorophenol exhibit GABA receptor modulation, akin to benzodiazepines .
3,5-Difluorophenol (CAS 2713-34-0)
- Structure : Fluorine at positions 3 and 5.
- Role in Drug Design : Used in synthesizing fluorinated analogs of bioactive molecules, leveraging fluorine’s electron-withdrawing effects to fine-tune pKa and enhance membrane permeability .
4-(Difluoromethyl)-2,5-difluorophenol
- Unique Features: The 4-position difluoromethyl group introduces steric bulk and increased lipophilicity compared to monosubstituted analogs. This group may enhance metabolic stability by resisting oxidative degradation, a common issue with methyl or hydroxyl groups .
Physicochemical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | logP (Predicted) |
|---|---|---|---|
| 2,5-Difluorophenol | 34–38 | 59–61 (17 mmHg) | 1.8 |
| 2,6-Difluorophenol | 38–41 | N/A | 1.7 |
| 3,5-Difluorophenol | Not reported | N/A | 1.9 |
| 4-(Difluoromethyl)-2,5-difluorophenol* | ~30–40 (estimated) | N/A | 2.5–3.0 |
*Predicted data based on substituent effects. Difluoromethyl increases logP significantly compared to single fluorine atoms .
Spectroscopic and Conformational Studies
- 2,5-Difluorophenol: Exhibits two rotamers due to hydroxyl group orientation relative to fluorine substituents, confirmed via mass-analyzed threshold ionization spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
